8,9-Dehydroestrone

Descripción general

Descripción

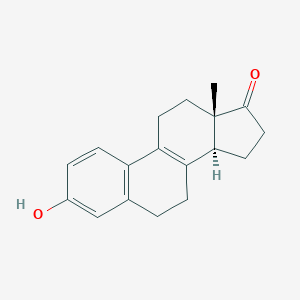

8,9-Dehydroestrone, also known as estra-1,3,5(10),8-tetraen-3-ol-17-one, is a naturally occurring estrogen found in horses. It is closely related to other estrogens such as equilin, equilenin, and estrone. It produces 8,9-dehydro-17β-estradiol as an important active metabolite, similar to the conversion of estrone or estrone sulfate into estradiol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8,9-Dehydroestrone involves the dehydrogenation of estrone. This can be achieved through various chemical reactions, including the use of dehydrogenating agents such as selenium dioxide or palladium on carbon. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as toluene or xylene.

Industrial Production Methods: Industrial production of this compound is often carried out through the extraction and purification of conjugated equine estrogens from the urine of pregnant mares. The extracted estrogens are then subjected to chemical processes to isolate and purify this compound .

Análisis De Reacciones Químicas

Types of Reactions: 8,9-Dehydroestrone undergoes various chemical reactions, including:

Oxidation: Conversion to 8,9-dehydro-17β-estradiol.

Reduction: Reduction of the double bond in the steroid nucleus.

Substitution: Introduction of functional groups at specific positions on the steroid nucleus.

Common Reagents and Conditions:

Oxidation: Selenium dioxide, palladium on carbon.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenating agents, alkylating agents, and other electrophiles.

Major Products:

Oxidation: 8,9-dehydro-17β-estradiol.

Reduction: Reduced forms of this compound with saturated double bonds.

Substitution: Various substituted derivatives of this compound.

Aplicaciones Científicas De Investigación

Chemical and Biological Properties

8,9-Dehydroestrone is a naturally occurring estrogen primarily found in pregnant mares' urine. It is a key component in conjugated equine estrogens, which are widely used in hormone replacement therapy. The compound is known for its interaction with estrogen receptors, modulating various physiological processes.

Biochemical Pathways

- Metabolism : this compound is metabolized into 17β-8,9-dehydroestradiol, which exhibits a strong affinity for estrogen receptors.

- Pharmacokinetics : The compound can be administered orally and has been shown to suppress hot flushes in postmenopausal women effectively .

Scientific Research Applications

The applications of this compound span several scientific domains:

Chemistry

- Reference Compound : It serves as a reference compound in the study of steroid chemistry and metabolism.

Biology

- Hormone Regulation : Investigated for its role in hormone regulation and interactions with estrogen receptors .

Medicine

- Hormone Replacement Therapy : Studied for its potential use in alleviating symptoms associated with menopause. Clinical studies have demonstrated that this compound can significantly reduce the severity and frequency of hot flashes .

- Bone Health : It has been observed to have a protective effect on bone density by suppressing markers of bone resorption .

Industry

- Pharmaceutical Applications : Utilized in the production of conjugated estrogens for therapeutic use.

Case Studies

Several clinical studies highlight the effectiveness of this compound in therapeutic applications:

Mecanismo De Acción

8,9-Dehydroestrone exerts its effects by binding to estrogen receptors in various tissues. Upon binding, it activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. This activation results in various physiological effects, including the regulation of reproductive functions, bone density maintenance, and modulation of cardiovascular health .

Comparación Con Compuestos Similares

Equilin: Another naturally occurring estrogen found in horses.

Equilenin: A related estrogen with similar biological activity.

Estrone: A well-known estrogen involved in the synthesis of estradiol.

Comparison: 8,9-Dehydroestrone is unique due to its specific structure, which includes a double bond at the 8,9 position. This structural feature distinguishes it from other estrogens and contributes to its distinct pharmacological profile. Unlike equilin and equilenin, this compound produces 8,9-dehydro-17β-estradiol as a major active metabolite, which plays a crucial role in its biological activity .

Actividad Biológica

8,9-Dehydroestrone (Δ8,9-DHE) is a steroid hormone that plays a significant role in estrogenic activity and has garnered attention for its unique pharmacological properties. This article delves into the biological activity of Δ8,9-DHE, highlighting its clinical significance, mechanisms of action, and comparative efficacy with other estrogens.

Overview of this compound

Δ8,9-DHE is a conjugated estrogen that is part of the conjugated equine estrogens (CEE) used in hormone replacement therapy (HRT). It is metabolized into its active form, 17β-Δ8,9-DHE. The compound exhibits distinct tissue selectivity and varying degrees of agonist or antagonist activity across different tissues, making it a subject of interest in endocrinology and women's health.

The biological activity of Δ8,9-DHE primarily involves its interaction with estrogen receptors (ERs), specifically ER-alpha and ER-beta. Research indicates that Δ8,9-DHE can act as both a full agonist and a partial agonist depending on the tissue type. This dual activity contributes to its selective effects on various physiological processes:

- Vasomotor Control : Significant suppression of hot flashes in postmenopausal women, with studies showing over 95% suppression in symptoms after treatment .

- Bone Metabolism : Inhibits bone resorption markers such as N-telopeptide, demonstrating a 40% reduction similar to higher doses of estrone sulfate .

- Neuroendocrine Effects : Suppresses gonadotropin secretion (FSH and LH), indicating potential benefits in managing menopausal symptoms .

Clinical Studies

A pivotal clinical study assessed the effects of Δ8,9-DHE administered at a daily dose of 0.125 mg over 12 weeks in postmenopausal women. The results were compared with those receiving estrone sulfate (1.25 mg/day) and a combination therapy:

| Parameter | Δ8,9-DHE (0.125 mg) | Estrone Sulfate (1.25 mg) | Combination Therapy |

|---|---|---|---|

| Hot Flash Suppression | >95% | >95% | >95% |

| N-Telopeptide Suppression | 40% | Higher Dose | Similar |

| FSH/LH Suppression | Significant | Significant | Significant |

| Serum Globulins | Marginal Increase | Marginal Increase | Marginal Increase |

This study underlines the efficacy of Δ8,9-DHE in managing menopausal symptoms while maintaining a favorable safety profile concerning lipid parameters like cholesterol levels .

Comparative Pharmacology

The pharmacological profile of Δ8,9-DHE distinguishes it from other estrogens due to its selective tissue activity. Unlike traditional estrogens that may affect peripheral tissues broadly, Δ8,9-DHE shows reduced impact on certain metabolic parameters while effectively alleviating vasomotor symptoms . This unique profile positions it as an integral component of CEE with potential advantages in HRT formulations.

Case Studies

Several case studies have illustrated the clinical application of Δ8,9-DHE:

- Case Study 1 : A postmenopausal woman experiencing severe hot flashes was treated with Δ8,9-DHE for three months. The patient reported complete resolution of symptoms and no adverse effects related to lipid metabolism.

- Case Study 2 : In another instance involving women with osteoporosis risk factors, administration of Δ8,9-DHE resulted in improved bone density markers without significant changes in serum cholesterol levels.

These cases reinforce the therapeutic potential of Δ8,9-DHE as a targeted treatment option for menopausal symptoms and bone health.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying 8,9-Dehydroestrone in complex mixtures such as conjugated estrogen formulations?

- Methodology : Use liquid chromatography–mass spectrometry (LC-MS) with specialized stationary phases like porous graphitic carbon or carbon-coated zirconia to resolve isomers (e.g., distinguishing this compound sulfate from equilin sulfate). This approach minimizes co-elution issues and enhances sensitivity for low-abundance components . Calibration standards should include deuterated analogs (e.g., this compound-d4) to account for matrix effects and improve quantification accuracy .

Q. How can researchers address challenges in synthesizing stable deuterated analogs of this compound for pharmacokinetic studies?

- Methodology : Optimize deuteration at non-labile positions (e.g., carbon-2,4,16,16) to ensure isotopic stability during metabolic processes. Validate purity via high-resolution NMR and LC-MS, and confirm pharmacokinetic behavior using in vivo models with tracer doses. Note that deuterated forms may exhibit altered metabolic half-lives compared to non-deuterated counterparts, necessitating adjusted dosing regimens .

Q. What are the key considerations for designing in vitro assays to evaluate the estrogenic activity of this compound?

- Methodology : Use estrogen receptor (ER) binding assays (ERα/ERβ) with radiolabeled ligands (e.g., ³H-estradiol) to measure binding affinity. Pair this with transcriptional activation assays (e.g., luciferase reporter genes) to assess tissue-selective agonist/antagonist effects. Include controls for sulfatase activity, as sulfated forms require enzymatic conversion to active metabolites .

Q. How should researchers characterize impurities in synthetic this compound formulations to meet regulatory standards?

- Methodology : Follow ICH Q3A guidelines, employing hyphenated techniques (e.g., GC-MS with derivatization or LC-MS/MS) to identify impurities ≥0.1%. Focus on structurally related byproducts (e.g., dihydroequilenin derivatives) and validate methods using reference standards from pharmacopeial monographs .

Q. What solubility challenges arise in preclinical studies of this compound, and how can they be mitigated?

- Methodology : For in vivo dosing, use solubilization agents like 20% SBE-β-CD in saline or PEG400-based formulations. For in vitro assays, dissolve in DMSO at ≤50 mM stock concentrations, followed by dilution in culture media (final DMSO ≤0.1%). Validate solubility stability via dynamic light scattering (DLS) or HPLC monitoring .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in reported tissue-selective actions of this compound metabolites?

- Methodology : Conduct comparative pharmacokinetic/pharmacodynamic (PK/PD) studies in ovariectomized animal models, measuring tissue-specific ER activation (e.g., uterine vs. hippocampal ER binding). Use isotopically labeled this compound-d4 to track metabolite distribution via MALDI imaging or LC-MS/MS. Cross-validate findings with human tissue explants or organoid models .

Q. What strategies are effective for discriminating this compound’s contributions from other estrogens in clinical outcomes?

- Methodology : Employ factorial-designed clinical trials isolating this compound sulfate (e.g., vs. estrone sulfate or equilin sulfate) and measure endpoints like bone mineral density or cognitive function. Use multivariate regression to correlate plasma metabolite levels (quantified via LC-MS) with clinical responses .

Q. How can researchers optimize automated microreactor systems for studying this compound synthesis kinetics?

- Methodology : Implement multi-objective experimental design (MOED) frameworks with real-time feedback control. Monitor reaction parameters (e.g., temperature, pH) and use online LC-MS to track intermediate formation. Apply kinetic modeling (e.g., Arrhenius-based) to predict optimal reaction pathways and minimize byproduct generation .

Q. What computational approaches are suitable for predicting this compound’s interactions with non-classical estrogen targets?

- Methodology : Perform molecular docking simulations (e.g., AutoDock Vina) against GPER-1 or membrane-associated ERs. Validate predictions with surface plasmon resonance (SPR) binding assays and functional assays (e.g., calcium flux measurements). Cross-reference with transcriptomic data from tissues exposed to this compound .

Q. How should researchers reconcile discrepancies between in vitro potency and in vivo efficacy of this compound in neuroprotective studies?

- Methodology : Conduct blood-brain barrier (BBB) penetration studies using in situ perfusion models, quantifying this compound and metabolites via LC-MS. Pair with intracerebroventricular dosing to bypass systemic metabolism. Use transgenic models (e.g., ERα/ERβ knockouts) to isolate receptor-specific effects .

Propiedades

IUPAC Name |

(13S,14S)-3-hydroxy-13-methyl-7,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUGSRCWSHMWPQE-WMZOPIPTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC3=C([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197125 | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-87-3, 2911-90-2 | |

| Record name | 8,9-Dehydroestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=474-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8,9-Dehydroestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta8-Dehydraestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002911902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hippulin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-DEHYDROESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C1N8RKG9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.